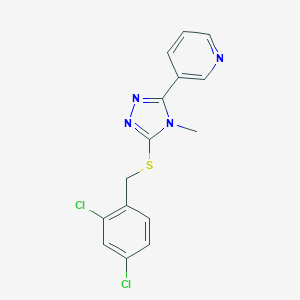![molecular formula C17H13BrN2O4S B417587 (3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B417587.png)
(3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate: is a complex organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved through the cyclization of hydrazides with carbon disulfide and subsequent oxidation. The bromophenyl group is introduced via bromination reactions, and the final esterification step involves the reaction of the acetic acid derivative with 3-methoxy-phenol under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and continuous flow reactors to enhance the overall efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dehalogenated products.
Substitution: Azides or thiocyanates.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. The oxadiazole ring is known to interact with various biological targets, making it a promising candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent, anticancer agent, and anti-inflammatory agent. Its ability to inhibit specific enzymes and pathways makes it a valuable lead compound in medicinal chemistry .
Industry: In industrial applications, the compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation. It is also explored for its potential use in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of (3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to bind to various enzymes, inhibiting their activity and disrupting essential biological processes. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparaison Avec Des Composés Similaires
- [5-(3-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid ethyl ester
- [5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid 3-methoxy-phenyl ester
- [5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid 3-methoxy-phenyl ester
Uniqueness: The unique combination of the bromophenyl group and the oxadiazole ring in (3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate provides it with distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for further functionalization, while the oxadiazole ring contributes to its stability and bioactivity .
Propriétés
Formule moléculaire |
C17H13BrN2O4S |
|---|---|
Poids moléculaire |
421.3g/mol |
Nom IUPAC |
(3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H13BrN2O4S/c1-22-11-5-4-6-12(9-11)23-15(21)10-25-17-20-19-16(24-17)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3 |
Clé InChI |
ZVYXCLJGAORGDZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
SMILES canonique |
COC1=CC(=CC=C1)OC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,4-bis(methyloxy)phenyl]-2-[(5-{4-nitrophenyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417504.png)

![2-[[4-(4-Methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B417506.png)
![N'-(4-methylbenzoyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B417507.png)
![N-{5-nitro-2-methylphenyl}-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B417508.png)
![2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B417514.png)
![N-{2-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B417516.png)
![N-{4-nitrophenyl}-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417517.png)
![Ethyl 5-acetyl-2-{[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B417518.png)
![methyl 3-({[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B417519.png)
![N'-[(4-bromophenyl)carbonyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetohydrazide](/img/structure/B417520.png)
![N-{4-nitrophenyl}-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B417523.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N'-[(4-methylphenyl)carbonyl]acetohydrazide](/img/structure/B417527.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-{4-nitrophenyl}acetamide](/img/structure/B417528.png)
